Iodomethyl 2-cyclohexylacetate
Description
Iodomethyl 2-cyclohexylacetate is an organic ester characterized by a cyclohexyl group attached to the alpha-carbon of an acetic acid backbone, with an iodomethyl (–CH₂I) group as the ester substituent.
Properties
Molecular Formula |
C9H15IO2 |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
iodomethyl 2-cyclohexylacetate |
InChI |
InChI=1S/C9H15IO2/c10-7-12-9(11)6-8-4-2-1-3-5-8/h8H,1-7H2 |
InChI Key |
VQQBGJDXVDMIET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)OCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodomethyl 2-cyclohexylacetate typically involves the reaction of cyclohexylacetic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
[ \text{Cyclohexylacetic acid} + \text{Iodomethane} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Iodomethyl 2-cyclohexylacetate can undergo various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of cyclohexylacetaldehyde or cyclohexylacetone.
Reduction: Formation of cyclohexylmethanol.
Substitution: Formation of cyclohexylacetate derivatives with various functional groups.
Scientific Research Applications
Iodomethyl 2-cyclohexylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of iodomethyl 2-cyclohexylacetate involves its reactivity with various chemical reagents. The iodomethyl group is highly reactive and can undergo nucleophilic substitution or oxidation reactions. The cyclohexylacetate moiety provides stability and can influence the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The primary structural analogs of iodomethyl 2-cyclohexylacetate include esters with cyclohexyl or substituted cyclohexyl groups and varying ester or alpha-carbon substituents. The most relevant comparator from the evidence is ethyl 2-cyano-2-cyclohexylacetate (CAS 3213-50-1, ). Key differences include:
| Property | This compound | Ethyl 2-Cyano-2-Cyclohexylacetate |
|---|---|---|
| Ester Group | Iodomethyl (–CH₂I) | Ethyl (–CH₂CH₃) |
| Alpha-Carbon Substituent | Cyclohexyl | Cyclohexyl + cyano (–CN) |
| Molecular Weight | Higher (due to iodine) | Lower (ethyl and cyano groups) |
| Reactivity | Susceptible to nucleophilic substitution (iodine as leaving group) | Cyano group may undergo hydrolysis or participate in nitrile-specific reactions |
| Polarity | Moderate (iodine’s polarizability) | Higher (cyano group’s dipole moment) |
Physicochemical Properties
- Solubility: The iodomethyl group’s hydrophobicity likely reduces water solubility compared to the cyano-containing analog, which benefits from the polar nitrile group .
- Thermal Stability : Iodine’s weaker C–I bond (vs. C–C or C–N) may lower thermal stability, making this compound more reactive under heat.
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